![molecular formula C5H3N3S3 B285991 Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide](/img/structure/B285991.png)
Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide, also known as TTCA, is a heterocyclic compound that has gained attention due to its potential applications in the field of medicinal chemistry. TTCA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has been found to exhibit anti-microbial properties against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying inflammation, cancer, and microbial infections.
However, there are also limitations to using Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for research on Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide. One area of interest is the development of more potent and selective analogs of Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide. Another area of interest is the investigation of the mechanism of action of Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide, which could lead to the development of new drugs for the treatment of inflammation, cancer, and microbial infections. Finally, the potential use of Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide in combination therapy with other drugs is an area of interest for future research.
Synthesemethoden
The synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide involves the reaction of thiosemicarbazide with 2-(bromomethyl)thiophene in the presence of a base. The resulting compound is then treated with a reducing agent to yield Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has been the subject of numerous studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide has been found to exhibit anti-microbial properties against a range of bacteria and fungi.
Eigenschaften
Molekularformel |
C5H3N3S3 |
|---|---|
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
thieno[2,3-d]thiadiazole-6-carbothioamide |
InChI |
InChI=1S/C5H3N3S3/c6-4(9)2-1-10-5-3(2)11-8-7-5/h1H,(H2,6,9) |
InChI-Schlüssel |
FGASJBSZFSKZTC-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(S1)N=NS2)C(=S)N |
Kanonische SMILES |
C1=C(C2=C(S1)N=NS2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



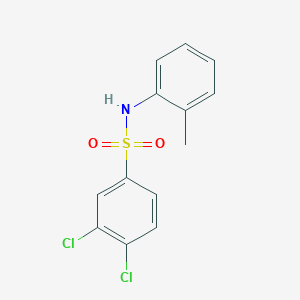
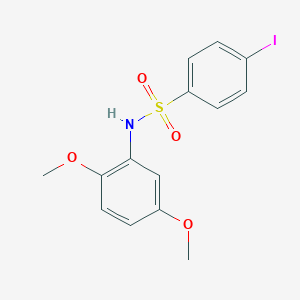
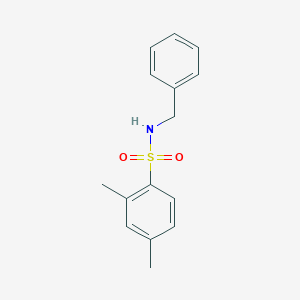
![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
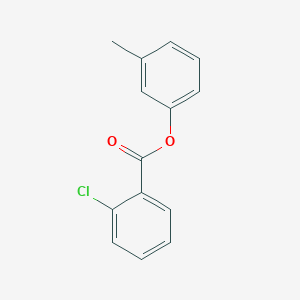
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
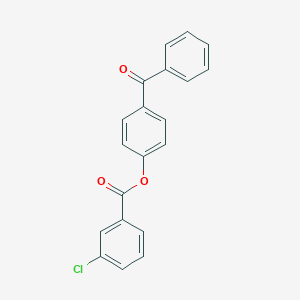
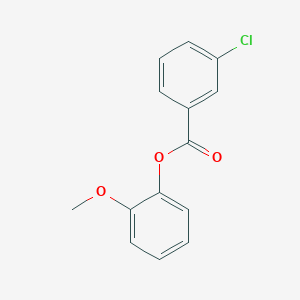
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)